molecular formula C21H17NO2 B8717624 2-acetylphenyl N-phenylbenzimidate

2-acetylphenyl N-phenylbenzimidate

Cat. No. B8717624
M. Wt: 315.4 g/mol
InChI Key: MGABDNYYCURZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetylphenyl N-phenylbenzimidate is a useful research compound. Its molecular formula is C21H17NO2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-acetylphenyl N-phenylbenzimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetylphenyl N-phenylbenzimidate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

(2-acetylphenyl) N-phenylbenzenecarboximidate

InChI

InChI=1S/C21H17NO2/c1-16(23)19-14-8-9-15-20(19)24-21(17-10-4-2-5-11-17)22-18-12-6-3-7-13-18/h2-15H,1H3

InChI Key

MGABDNYYCURZPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a third method the 1,2-diphenylquinolones (IV, m = 0) are prepared by acylation of an appropriate aniline with an appropriate benzoyl chloride, chlorination of the resulting benzanilide, reaction of the benzimidoyl chloride so obtained with an appropriate 2-hydroxyacetophenone and rearrangement of the resulting 2-acetylphenyl N-phenylbenzimidate. The sequence of reactions is illustrated by the following equations: ##STR9##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a third method the 1,2-diphenylquinolones (IV, m = O) are prepared by acylation of an appropriate aniline with an appropriate benzoyl chloride, chlorination of the resulting benzanilide, reaction of the benzimidoyl chloride so obtained with an appropriate 2-hydroxyacetophenone and rearrangement of the resulting 2-acetylphenyl N-phenylbenzimidate. The sequence of reactions is illustrated by the following equations: ##SPC9##
[Compound]
Name
1,2-diphenylquinolones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.